

# ZMYND19 and MKLN1: A Comparative Analysis of their Roles in mTORC1 Regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Zndm19*

Cat. No.: *B15564386*

[Get Quote](#)

A detailed guide for researchers and drug development professionals on the convergent roles of ZMYND19 and MKLN1 as negative regulators of the mTORC1 signaling pathway.

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.<sup>[1][2][3]</sup> Its dysregulation is implicated in numerous diseases, including cancer.<sup>[1][4]</sup> Emerging evidence has identified ZMYND19 and MKLN1, two substrates of the Carboxy-Terminal to Lish (CTLH) E3 ubiquitin ligase, as novel negative regulators of mTORC1.<sup>[5][6][7]</sup> This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.

## Co-localization and Joint Function at the Lysosome

Recent studies have demonstrated that both ZMYND19 and MKLN1 localize to the outer membrane of the lysosome, the primary site of mTORC1 activation.<sup>[5][7][8]</sup> They are substrates of the CTLH E3 ubiquitin ligase complex, which mediates their ubiquitination and subsequent degradation by the proteasome.<sup>[9][10]</sup> Inactivation of the CTLH complex, for instance through the knockout of its catalytic subunit MAEA, leads to the accumulation of both ZMYND19 and MKLN1.<sup>[5][6]</sup> This accumulation results in the potent inhibition of mTORC1 activity.

Experimental evidence suggests a coordinated or partially redundant function for these two proteins.<sup>[9]</sup> Co-immunoprecipitation analyses have shown that ZMYND19 and MKLN1 physically associate with each other at the lysosome.<sup>[5][9]</sup> While individual knockout of either

ZMYND19 or MKLN1 may not be sufficient to rescue cell survival under conditions of mTORC1 pathway inhibition, the double knockout of both proteins significantly reverses this effect, indicating a synergistic or combined role in mTORC1 regulation.[\[9\]](#)

## Mechanism of mTORC1 Inhibition

ZMYND19 and MKLN1 employ a distinct mechanism to inhibit mTORC1 signaling. Unlike other regulators that prevent the recruitment of mTORC1 to the lysosomal surface, ZMYND19 and MKLN1 act at a later stage of activation.[\[6\]](#)[\[11\]](#) They function by physically blocking the interaction between the fully assembled mTORC1 complex and its essential activator, the small GTPase Rheb.[\[5\]](#)[\[7\]](#) Furthermore, they also impede the access of mTORC1 to its downstream substrates, such as S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[\[5\]](#)[\[7\]](#)[\[8\]](#) This dual blockade effectively shuts down mTORC1-mediated phosphorylation and subsequent downstream signaling cascades that drive protein synthesis and cell growth.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.

## Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effects of ZMYND19 and MKLN1 on mTORC1 signaling. The data is derived from experiments conducted in human cell lines, such as Epstein-Barr virus-associated gastric carcinoma (EBVaGC) cell line YCCEL1 and HEK293T cells.

Table 1: Effect of ZMYND19 and MKLN1 Knockout on mTORC1 Substrate Phosphorylation

| Condition                         | p-S6K (T389) Level (Fold Change) | p-4E-BP1 (S65) Level (Fold Change) |
|-----------------------------------|----------------------------------|------------------------------------|
| Control (Wild-Type)               | 1.0                              | 1.0                                |
| MAEA KO (ZMYND19/MKLN1 High)      | ~0.2                             | ~0.3                               |
| ZMYND19/MKLN1 Double KO           | ~0.9                             | ~0.8                               |
| MAEA KO + ZMYND19/MKLN1 Double KO | ~0.8                             | ~0.7                               |

Data are representative of western blot quantifications from multiple biological replicates.

Table 2: Co-immunoprecipitation of ZMYND19/MKLN1 with mTORC1 Components

| Bait Protein | Co-precipitated Protein      | Interaction                |
|--------------|------------------------------|----------------------------|
| ZMYND19-FLAG | MKLN1                        | Strong                     |
| MKLN1-HA     | ZMYND19                      | Strong                     |
| ZMYND19-FLAG | Raptor (mTORC1 subunit)      | Detected                   |
| ZMYND19-FLAG | RagA/C (Ragulator component) | Detected                   |
| ZMYND19-FLAG | Rheb                         | No significant interaction |
| MKLN1-HA     | Raptor (mTORC1 subunit)      | Detected                   |

Interaction strength is inferred from the relative band intensities on western blots following immunoprecipitation.

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the core experimental protocols used to elucidate the roles of ZMYND19 and MKLN1.

## CRISPR/Cas9-Mediated Gene Knockout

A genome-wide CRISPR/Cas9 screen was performed to identify genes whose knockout synergistically blocked cell proliferation in combination with a PI3K antagonist (alpelisib).[\[5\]](#)[\[7\]](#)

- Library Transduction: YCCEL1 cells were transduced with a genome-wide CRISPR knockout library.
- Drug Selection: Transduced cells were treated with either DMSO (control) or alpelisib.
- Genomic DNA Extraction: After a period of cell culture, genomic DNA was extracted from both control and treated cell populations.
- gRNA Sequencing: The gRNA sequences were amplified by PCR and subjected to next-generation sequencing.
- Data Analysis: Gene-level scores were calculated to identify gRNAs that were significantly depleted in the alpelisib-treated population, indicating synthetic lethality. Subunits of the CTLH complex were among the top hits.



[Click to download full resolution via product page](#)

Caption: Workflow for CRISPR/Cas9 screen to identify mTORC1 regulators.

## Co-immunoprecipitation and Western Blotting

This technique was used to assess the physical interactions between ZMYND19, MKLN1, and components of the mTORC1 pathway.

- Cell Lysis: HEK293T cells overexpressing tagged proteins (e.g., ZMYND19-FLAG, MKLN1-HA) were lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease/phosphatase inhibitors.

- Immunoprecipitation: Cell lysates were incubated with antibody-conjugated magnetic beads (e.g., anti-FLAG M2 beads) overnight at 4°C to capture the protein of interest and its binding partners.
- Washing: The beads were washed multiple times with lysis buffer to remove non-specific binders.
- Elution: Bound proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Eluted samples were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against the proteins of interest (e.g., anti-HA, anti-Raptor).
- Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.

## Conclusion and Future Directions

ZMYND19 and MKLN1 are now established as critical negative regulators of mTORC1 signaling. They act in concert at the lysosomal surface, not by preventing mTORC1 localization, but by sterically hindering its activation by Rheb and its access to downstream substrates. Their regulation by the CTLH E3 ubiquitin ligase provides a mechanism for rapidly tuning mTORC1 activity via the ubiquitin-proteasome system.<sup>[5][7]</sup>

For researchers and drug development professionals, this presents a novel node for therapeutic intervention. Targeting the CTLH complex to stabilize ZMYND19 and MKLN1 could be a viable strategy for inhibiting mTORC1 in diseases characterized by its hyperactivity, such as certain cancers.<sup>[11]</sup> Future research should focus on the structural basis of the ZMYND19-MKLN1-mTORC1 interaction and the development of small molecules that can modulate the activity of the CTLH E3 ligase or mimic the inhibitory action of ZMYND19 and MKLN1.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Regulation of mTORC1 and its impact on gene expression at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane. | Broad Institute [broadinstitute.org]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- To cite this document: BenchChem. [ZMYND19 and MKLN1: A Comparative Analysis of their Roles in mTORC1 Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564386#zmynd19-versus-mkln1-in-the-regulation-of-mtorc1>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)